molecular formula C25H25N3O3 B11171893 N-benzyl-2-[({3-[(2-methylpropanoyl)amino]phenyl}carbonyl)amino]benzamide

N-benzyl-2-[({3-[(2-methylpropanoyl)amino]phenyl}carbonyl)amino]benzamide

Cat. No.: B11171893
M. Wt: 415.5 g/mol
InChI Key: DLBOJMGMVWLOIZ-UHFFFAOYSA-N
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Description

N-benzyl-2-[({3-[(2-methylpropanoyl)amino]phenyl}carbonyl)amino]benzamide is an organic compound that belongs to the class of benzamides Benzamides are derivatives of benzoic acid and are known for their wide range of applications in pharmaceuticals, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-[({3-[(2-methylpropanoyl)amino]phenyl}carbonyl)amino]benzamide typically involves the condensation of benzoic acids with amines. One efficient method reported involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, low reaction times, and high yields.

Industrial Production Methods

Industrial production of benzamide derivatives often employs high-temperature reactions between carboxylic acids and amines. the method involving ultrasonic irradiation and reusable catalysts, as mentioned above, is gaining traction due to its sustainability and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-[({3-[(2-methylpropanoyl)amino]phenyl}carbonyl)amino]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, OsO4

    Reduction: LiAlH4, NaBH4

    Substitution: NBS, SOCl2

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.

Scientific Research Applications

N-benzyl-2-[({3-[(2-methylpropanoyl)amino]phenyl}carbonyl)amino]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-2-[({3-[(2-methylpropanoyl)amino]phenyl}carbonyl)amino]benzamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-2-[({3-[(2-methylpropanoyl)amino]phenyl}carbonyl)amino]benzamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C25H25N3O3

Molecular Weight

415.5 g/mol

IUPAC Name

N-benzyl-2-[[3-(2-methylpropanoylamino)benzoyl]amino]benzamide

InChI

InChI=1S/C25H25N3O3/c1-17(2)23(29)27-20-12-8-11-19(15-20)24(30)28-22-14-7-6-13-21(22)25(31)26-16-18-9-4-3-5-10-18/h3-15,17H,16H2,1-2H3,(H,26,31)(H,27,29)(H,28,30)

InChI Key

DLBOJMGMVWLOIZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C(=O)NCC3=CC=CC=C3

Origin of Product

United States

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